2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide
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Overview
Description
2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzothiazolium salts and is characterized by the presence of both benzothiazole and quinolinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide typically involves the condensation of 3-ethylbenzothiazolium iodide with 1-methylquinolinium iodide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the iodide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the iodide ion.
Scientific Research Applications
2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]benzoxazolium iodide
- 3-Benzyl-5-(3-ethyl-3H-benzothiazol-2-ylidene)-2-thioxo-thiazolidin-4-one
- 3-Ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl]benzothiazolium iodide
Uniqueness
2-((3-Ethyl-3H-benzothiazol-2-ylidene)methyl)-1-methylquinolinium iodide stands out due to its unique combination of benzothiazole and quinolinium moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
4609-41-0 |
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Molecular Formula |
C20H19IN2S |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(1-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C20H19N2S.HI/c1-3-22-18-10-6-7-11-19(18)23-20(22)14-16-13-12-15-8-4-5-9-17(15)21(16)2;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
JWPUZUFARDVWGW-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=[N+](C4=CC=CC=C4C=C3)C.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)C.[I-] |
Origin of Product |
United States |
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